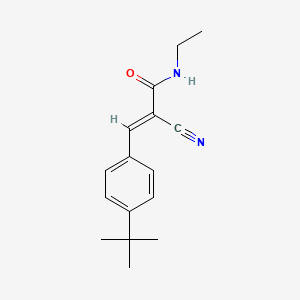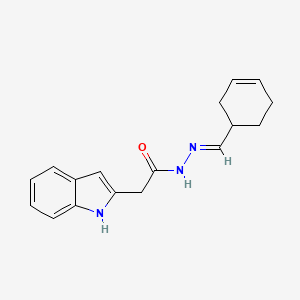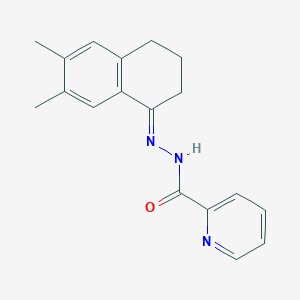![molecular formula C20H24N2O3 B5818278 N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of beneficial effects in various disease conditions.
Mécanisme D'action
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 works by activating the sGC enzyme, which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating blood vessel tone, smooth muscle relaxation, and other physiological processes. By increasing cGMP levels, N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 can help to improve blood flow and reduce blood pressure.
Biochemical and Physiological Effects:
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 has been shown to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of sGC activation in various disease conditions. However, one limitation is that it may not accurately reflect the effects of other sGC activators or other compounds that target the same pathways.
Orientations Futures
There are several potential future directions for research on N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 and related compounds. One area of interest is the development of more potent and selective sGC activators, which could have greater therapeutic potential. Another area of interest is the investigation of the effects of sGC activation in other disease conditions, such as cancer and neurodegenerative diseases. Additionally, there is ongoing research into the use of sGC activators as adjunct therapies for various disease conditions, including heart failure and pulmonary hypertension.
Méthodes De Synthèse
The synthesis of N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 involves several steps, starting with the reaction of 4-tert-butylphenol with acetyl chloride to form the corresponding acetylated derivative. This is then reacted with 3-methylbenzenecarboxylic acid to form the ester, which is then converted to the corresponding carboximidamide by reaction with ammonia. The final step involves the reaction of the carboximidamide with phosgene to form N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272.
Applications De Recherche Scientifique
N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions, including pulmonary hypertension, erectile dysfunction, and heart failure. It has been shown to have vasodilatory effects, which can help to improve blood flow and reduce blood pressure. It also has anti-inflammatory effects, which can help to reduce inflammation and tissue damage in various disease conditions.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-tert-butylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-6-5-7-15(12-14)19(21)22-25-18(23)13-24-17-10-8-16(9-11-17)20(2,3)4/h5-12H,13H2,1-4H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYIBUTWBFPXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=CC=C(C=C2)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)C(C)(C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5818204.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5818211.png)
![N-(4-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5818226.png)

![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)


![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)

![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)

![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)